Kanosamine, Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

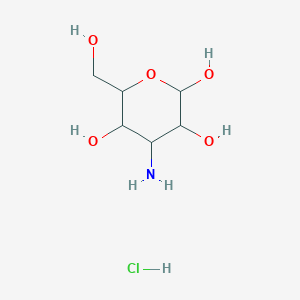

Kanosamine, Hydrochloride is a chemical compound with the molecular formula C6H14ClNO5 It is a derivative of glucopyranose, where the hydroxyl group at the third position is replaced by an amino group, and it is present as a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Kanosamine, Hydrochloride typically involves the selective amination of glucopyranose derivatives. One common method includes the use of protective groups to shield other hydroxyl groups during the reaction. The reaction conditions often involve the use of ammonia or amine derivatives under controlled temperatures and pH to ensure selective substitution at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Kanosamine, Hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the amino group to a primary amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce primary amines.

Scientific Research Applications

Kanosamine, Hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential role in biological processes and as a precursor for the synthesis of biologically active molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of Kanosamine, Hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. This can affect various biochemical pathways and processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

3-Amino-3-deoxy-D-glucopyranose: A similar compound without the hydrochloride salt.

3-Amino-3-deoxy-D-mannopyranose: A stereoisomer with a different spatial arrangement of atoms.

3-Amino-3-deoxy-D-galactopyranose: Another stereoisomer with distinct properties.

Uniqueness

Kanosamine, Hydrochloride is unique due to its specific structural features and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity. These properties make it particularly valuable in certain applications where other similar compounds may not be as effective.

Biological Activity

Kanosamine hydrochloride is a significant compound with notable biological activities, particularly in the fields of microbiology and pharmacology. It is primarily recognized for its antibiotic properties and its role in metabolic processes within various organisms. This article presents an overview of the biological activity of kanosamine hydrochloride, supported by research findings, case studies, and data tables.

Overview of Kanosamine Hydrochloride

Kanosamine, chemically known as 2-amino-2-deoxy-D-glucose, is a derivative of amino sugars and is classified as an antibiotic. Its hydrochloride form enhances its solubility in biological systems, facilitating its uptake and activity against various pathogens.

Kanosamine exerts its biological effects through several mechanisms:

- Inhibition of Fungal Growth : Kanosamine has been shown to inhibit the growth of human pathogenic fungi, including Candida albicans. The compound is transported into cells via the glucose transport system and subsequently phosphorylated to form kanosamine-6-phosphate. This product acts as a competitive inhibitor of glucosamine-6-phosphate synthase, disrupting cell wall synthesis in fungi .

- Impact on Bacterial Metabolism : Research indicates that kanosamine plays a role in modulating carbon energy metabolism in Bacillus subtilis. The biosynthesis pathway of kanosamine can influence the intracellular NADPH pool, which is crucial for various metabolic processes .

Biological Activity Data

The following table summarizes key biological activities and effects of kanosamine hydrochloride:

Case Studies

- Antifungal Efficacy Against Candida albicans : A study demonstrated that kanosamine hydrochloride significantly inhibited septum formation in C. albicans, leading to cell agglutination and morphological alterations. The inhibitory concentration required for effective action was determined to be around 5.9 mM .

- Metabolic Pathway Analysis in Bacillus subtilis : A metabolomic study revealed that activation of the neotrehalosadiamine/kanosamine biosynthetic pathway resulted in increased levels of TCA cycle intermediates and NADPH. This was linked to enhanced growth recovery in mutants lacking glucose-6-phosphate dehydrogenase, indicating a compensatory mechanism through kanosamine biosynthesis .

Research Findings

Recent research highlights the dual role of kanosamine as both an antibiotic and a metabolic modulator:

- The activation of the NTD/kanosamine biosynthetic pathway not only supports bacterial growth under nutrient-limiting conditions but also enhances the intracellular NADPH levels necessary for biosynthetic reactions .

- Kanosamine's competitive inhibition of glucosamine-6-phosphate synthase underscores its potential as a therapeutic agent against fungal infections by disrupting essential metabolic pathways .

Properties

IUPAC Name |

4-amino-6-(hydroxymethyl)oxane-2,3,5-triol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5.ClH/c7-3-4(9)2(1-8)12-6(11)5(3)10;/h2-6,8-11H,1,7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSMWKOGBJREKIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)N)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70669981 |

Source

|

| Record name | 3-Amino-3-deoxyhexopyranose--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70669981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24384-86-9 |

Source

|

| Record name | 3-Amino-3-deoxyhexopyranose--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70669981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.